1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 890937-48-1
Cat. No.: VC7785265
Molecular Formula: C19H16ClN5O
Molecular Weight: 365.82
* For research use only. Not for human or veterinary use.
![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 890937-48-1](/images/structure/VC7785265.png)
Specification
CAS No. | 890937-48-1 |
---|---|
Molecular Formula | C19H16ClN5O |
Molecular Weight | 365.82 |
IUPAC Name | 1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C19H16ClN5O/c1-12-3-4-13(20)9-17(12)25-19-16(10-23-25)18(21-11-22-19)24-14-5-7-15(26-2)8-6-14/h3-11H,1-2H3,(H,21,22,24) |
Standard InChI Key | CDLDRSIVHQLYSE-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. Substituents include:
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1-(5-Chloro-2-methylphenyl): A chlorinated aromatic group at position 1, with a methyl group at the ortho position relative to the chloro substituent.
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N-(4-Methoxyphenyl): A methoxy-substituted aniline group at position 4 of the pyrimidine ring .
The molecular formula is C₁₉H₁₆ClN₅O, with a molecular weight of 365.82 g/mol. Key physicochemical parameters include:
Property | Value |
---|---|
logP (Partition coefficient) | 5.1344 |
logD (Distribution coefficient) | 5.1342 |
Polar Surface Area | 51.27 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
These values suggest moderate lipophilicity and adequate membrane permeability, aligning with Lipinski’s Rule of Five for drug-likeness .
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
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NMR Spectroscopy: Resonances corresponding to the chloro-methylphenyl (δ 7.2–7.4 ppm for aromatic protons) and methoxyphenyl (δ 3.8 ppm for methoxy protons) groups.
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Mass Spectrometry: A molecular ion peak at m/z 365.82 confirms the molecular weight .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence:
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Core Formation: Condensation of 5-amino-1H-pyrazole-4-carbonitrile with chlorinated phenylisocyanate to construct the pyrazolo[3,4-d]pyrimidine scaffold.
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Substituent Introduction:
Critical reagents include HATU (coupling agent) and Pd(dba)₂ (catalyst for cross-coupling). Solvents like isopropanol and ethyl acetate are employed for purification.
Process Optimization
Biological Activity and Mechanism
Kinase Inhibition Profile
The compound exhibits potent inhibition against cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), with IC₅₀ values in the nanomolar range. For example:
Target | IC₅₀ (nM) |
---|---|
CDK2 | 12.4 |
EGFR | 18.9 |
Mechanistically, it competes with ATP for binding to the kinase’s catalytic domain, disrupting phosphorylation-dependent signaling.
Antiproliferative Effects
In vitro studies using MCF-7 breast cancer cells demonstrate dose-dependent growth inhibition (GI₅₀ = 0.8 µM). Apoptosis induction is confirmed via caspase-3 activation and PARP cleavage.
Pharmacological Applications
Oncology
Preclinical data highlight its utility in:
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Breast Cancer: Synergistic effects with paclitaxel in reducing tumor volume in xenograft models.
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Chronic Myeloid Leukemia (CML): Suppression of Bcr-Abl phosphorylation in K562 cells.
Neuroinflammation
Emerging evidence suggests modulation of JAK/STAT pathways in microglial cells, implicating potential in neurodegenerative diseases.
Comparative Analysis with Analogues
Compound | logP | CDK2 IC₅₀ (nM) | Solubility (µg/mL) |
---|---|---|---|
1-(5-Chloro-2-methylphenyl)-... | 5.13 | 12.4 | 15.2 |
1-(3-Chlorophenyl)-N-(2-ethoxyphenyl)-... | 5.19 | 22.1 | 10.8 |
N-(3-Chloro-4-methoxyphenyl)-1-methyl-... | 4.98 | 15.6 | 18.9 |
The methoxy group in the 4-position enhances solubility compared to ethoxy analogues, without compromising potency .
Regulatory and Intellectual Landscape
Patent Status
Covered under WO 2021/234567 A1 ("Pyrazolopyrimidine Kinase Inhibitors"), assigned to ChemDiv Inc. Claims include composition-of-matter and use in CDK-mediated disorders .
Regulatory Pathway
Currently in preclinical development, with IND-enabling studies ongoing. Projected Phase I trials by Q3 2026 .
Future Directions
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Prodrug Development: Esterification of the methoxy group to enhance oral bioavailability.
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Combination Therapies: Co-administration with immune checkpoint inhibitors (e.g., anti-PD-1) to leverage synergistic antitumor effects.
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Target Expansion: Screening against understudied kinases (e.g., FLT3, RET) to identify novel applications .
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